(3-(5-Methylthiazol-2-yl)phenyl)methanol (3-(5-Methylthiazol-2-yl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13905989
InChI: InChI=1S/C11H11NOS/c1-8-6-12-11(14-8)10-4-2-3-9(5-10)7-13/h2-6,13H,7H2,1H3
SMILES:
Molecular Formula: C11H11NOS
Molecular Weight: 205.28 g/mol

(3-(5-Methylthiazol-2-yl)phenyl)methanol

CAS No.:

Cat. No.: VC13905989

Molecular Formula: C11H11NOS

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

(3-(5-Methylthiazol-2-yl)phenyl)methanol -

Specification

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
IUPAC Name [3-(5-methyl-1,3-thiazol-2-yl)phenyl]methanol
Standard InChI InChI=1S/C11H11NOS/c1-8-6-12-11(14-8)10-4-2-3-9(5-10)7-13/h2-6,13H,7H2,1H3
Standard InChI Key MMZJZSUHVYKPPM-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)C2=CC=CC(=C2)CO

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for (3-(5-Methylthiazol-2-yl)phenyl)methanol is [3-(5-methyl-1,3-thiazol-2-yl)phenyl]methanol. Its molecular formula is C₁₁H₁₁NOS, corresponding to a molecular weight of 205.28 g/mol. The structure comprises a phenyl ring substituted at the 3-position with a 5-methylthiazol-2-yl group and a hydroxymethyl (-CH₂OH) group .

Structural Features

The thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) is critical to the compound’s reactivity. The methyl group at C5 of the thiazole and the hydroxymethyl group on the phenyl ring introduce steric and electronic modifications that influence solubility and intermolecular interactions. Computational modeling predicts a planar thiazole ring conjugated with the phenyl system, enhancing stability .

Synthesis and Characterization

Synthetic Routes

The compound can be synthesized via a Hantzsch thiazole synthesis-inspired approach, leveraging methodologies observed in analogous systems :

  • Starting Material: 3-Aminophenylmethanol.

  • Thioamide Formation: Treatment with Lawesson’s reagent converts the amine to a thioamide.

  • Cyclization: Reaction with chloroacetone (α-haloketone) forms the thiazole ring, introducing the 5-methyl group.

  • Deprotection: Removal of protecting groups (if used) yields the final product.

This route mirrors the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, where carbothioamides react with phenacyl bromides to form thiazoles .

Spectroscopic Characterization

Hypothetical NMR Data (Based on Analogous Compounds ):

  • ¹H NMR (400 MHz, CDCl₃):

    • Thiazole H4: δ 7.42 (s, 1H).

    • Phenyl protons: δ 7.35–7.50 (m, 4H).

    • CH₂OH: δ 4.65 (s, 2H), δ 2.50 (br s, 1H).

    • Thiazole C5-CH₃: δ 2.48 (s, 3H).

  • ¹³C NMR:

    • Thiazole C2: δ 160.2.

    • C5-CH₃: δ 14.3.

    • Phenyl C1: δ 138.5.

Mass Spectrometry: A molecular ion peak at m/z 205.28 (M⁺) is anticipated, with fragmentation patterns consistent with thiazole ring cleavage .

Physical and Chemical Properties

Physicochemical Profile

PropertyValue/Description
Molecular Weight205.28 g/mol
Melting Point160–162°C (predicted)
SolubilityModerate in DMSO, ethanol
LogP (Partition Coefficient)2.1 (calculated)

The hydroxymethyl group enhances polarity, improving solubility in protic solvents compared to non-substituted thiazoles .

Stability and Reactivity

The compound is stable under ambient conditions but may undergo oxidation at the benzylic alcohol position. Thiazole’s aromaticity confers resistance to electrophilic substitution, though the methyl group directs reactivity to the C4 position .

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